Cas no 315677-03-3 (3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene)

3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene structure
315677-03-3 structure
Product Name:3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene
Número CAS:315677-03-3
MF:C24H16N6S4
Megavatios:516.684038162231
CID:5912746
PubChem ID:3502868
Update Time:2023-11-23

3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene Propiedades químicas y físicas

Nombre e identificación

    • 3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene
    • 3-({[4-({7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenyl]methyl}sulfanyl)-7-thia-2,4,5-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),3,5,9,11-pentaene
    • SR-01000473978
    • AKOS001037182
    • Z20238889
    • 1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
    • SR-01000473978-1
    • F0863-0012
    • 315677-03-3
    • 1,4-bis((benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-ylthio)methyl)benzene
    • 1,2,4-Triazolo[3,4-b]benzothiazole, 3,3'-[1,4-phenylenebis(methylenethio)]bis- (9CI)
    • Renchi: 1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2
    • Clave inchi: JOQHLEBMMVTSBR-UHFFFAOYSA-N
    • Sonrisas: C1(CSC2=NN=C3SC4=CC=CC=C4N32)=CC=C(CSC2=NN=C3SC4=CC=CC=C4N32)C=C1

Atributos calculados

  • Calidad precisa: 516.03192923g/mol
  • Masa isotópica única: 516.03192923g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 8
  • Recuento de átomos pesados: 34
  • Cuenta de enlace giratorio: 6
  • Complejidad: 653
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Xlogp3: 8.2
  • Superficie del Polo topológico: 168Ų

Propiedades experimentales

  • Denso: 1.62±0.1 g/cm3(Predicted)
  • PKA: 1.22±0.40(Predicted)

3-({4-({7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaen-3-ylsulfanyl}methyl)phenylmethyl}sulfanyl)-7-thia-2,4,5-triazatricyclo6.4.0.0^{2,6}dodeca-1(8),3,5,9,11-pentaene PrecioMás >>

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